2,6-Difluoro-4-(methyl)thiophenol
Overview
Description
2,6-Difluoro-4-(methyl)thiophenol (DFMT) is an organic compound with the molecular formula C7H6F2S . It belongs to the class of thiophenols , which are important raw materials used in the production of pesticides, polymers, and pharmaceuticals. Thiophenols have a significant impact on various physiological and psychological parameters, but they also pose hazards due to their unpleasant odor and toxicity. Volatile thiophenols, including DFMT, can contaminate water sources when dumped as industrial waste .
Synthesis Analysis
The synthesis of DFMT involves introducing fluorine atoms at the 2nd and 6th positions of the thiophenol ring. Various synthetic routes exist, including halogenation of the corresponding methylthiophenol using fluorinating agents or electrophilic fluorination methods. Detailed studies on the optimization of reaction conditions, reagents, and catalysts are essential for efficient and selective synthesis .
Molecular Structure Analysis
DFMT’s molecular structure consists of a thiophenol ring (a five-membered sulfur-containing aromatic ring) with two fluorine atoms and a methyl group attached. The fluorine substitution enhances its reactivity and alters its physicochemical properties. The spatial arrangement of atoms determines its chemical behavior and interactions with other molecules.
Chemical Reactions Analysis
- Metal Complex Formation : DFMT can coordinate with transition metals, leading to novel complexes with potential applications in catalysis .
Physical and Chemical Properties Analysis
- Stability : It is stable under normal conditions but may degrade upon exposure to light or heat.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,6-difluoro-4-methylbenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2S/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSPHKSEKBUTDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)S)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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